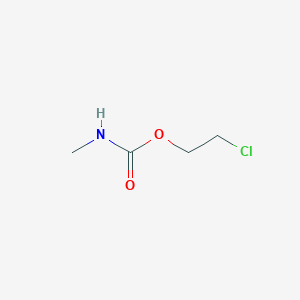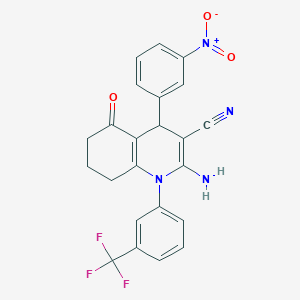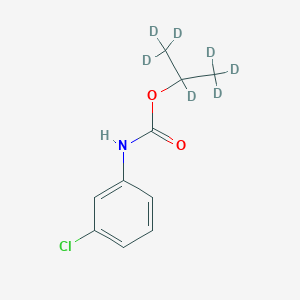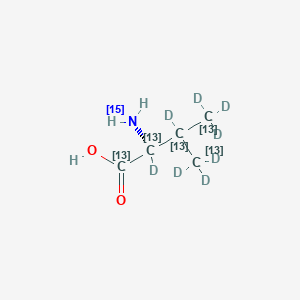
1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- is a complex organic compound with the molecular formula C13H21BN2O3. This compound is notable for its unique structure, which includes a pyrazole ring, a dioxaborinane group, and a tetrahydropyran moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the stability of the intermediate compounds . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the attached functional groups can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.
Properties
CAS No. |
2096334-37-9 |
|---|---|
Molecular Formula |
C15H25BN2O3 |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O3/c1-11-14(16-20-9-15(3,4)10-21-16)12(2)18(17-11)13-7-5-6-8-19-13/h13H,5-10H2,1-4H3 |
InChI Key |
SHIIEWRDGFWGCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N(N=C2C)C3CCCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)



![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)


![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
